molecular formula C11H18N2O2S B1291121 3-amino-N-tert-butyl-4-methylbenzenesulfonamide CAS No. 1017410-65-9

3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Cat. No.: B1291121
CAS No.: 1017410-65-9
M. Wt: 242.34 g/mol
InChI Key: HTMQUHOLQCXNEL-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzenesulfonamides, amines, and halogenated benzenesulfonamides .

Scientific Research Applications

3-amino-N-tert-butyl-4-methylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-tert-butyl-4-methylbenzenesulfonamide: Characterized by the presence of an amino group, tert-butyl group, and methyl group.

    N-(tert-butyl)-4-methoxyaniline: Contains a methoxy group instead of a sulfonamide group.

    3-Methoxy-N-methylaniline: Features a methoxy group and a methyl group on the benzene ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-tert-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQUHOLQCXNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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